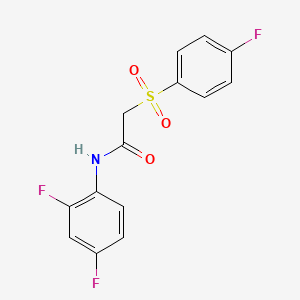

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRLPTBVNYPOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-fluorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Procedure: The 2,4-difluoroaniline is first dissolved in the solvent, followed by the addition of triethylamine. The 4-fluorobenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The sulfonyl group plays a crucial role in its reactivity and stability, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Potential: The target compound’s dual fluorination may improve membrane penetration and target binding compared to non-fluorinated sulfonyl derivatives (e.g., Compound 54) .

- Synthetic Challenges : Fluorination often reduces yields due to steric and electronic effects, as seen in lower yields for triazole derivatives (e.g., Compound 53: 32% yield) .

Biological Activity

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a difluorophenyl moiety and a sulfonamide group, which are critical for its biological interactions. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases, including Raf kinase, which plays a crucial role in cell signaling pathways related to cancer progression. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

- Antiviral Activity : Preliminary studies suggest that similar compounds may exhibit antiviral properties by disrupting viral replication processes. This includes potential effects against Hepatitis B Virus (HBV) through capsid assembly interference .

- Interaction with Receptors : The compound may modulate neurotransmitter receptors or enzymes involved in various metabolic pathways, impacting physiological functions such as mood regulation and pain perception .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.2 HeLa (Cervical Cancer) 6.8 A549 (Lung Cancer) 7.5 - Antiviral Activity : Research on related compounds has indicated potential efficacy against HBV. The mechanism involves disruption of viral capsid assembly, leading to decreased viral load in infected cells.

- Neuropharmacological Effects : Animal studies have suggested that the compound may have anxiolytic effects, potentially through modulation of GABAergic neurotransmission.

Case Studies

A notable case study involved a series of experiments where this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to controls, corroborating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.